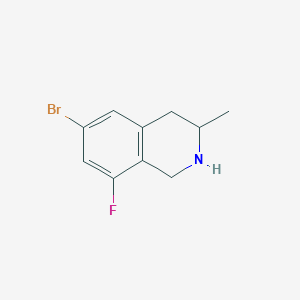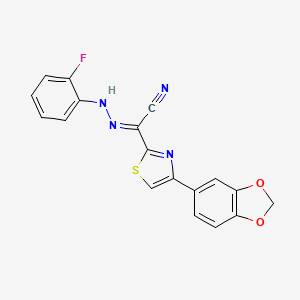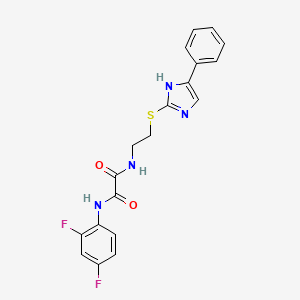![molecular formula C18H11ClN2O B2836228 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 18032-02-5](/img/structure/B2836228.png)
2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile, also known as 2-CPMF, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a highly reactive compound and has been used as a reagent in organic synthesis. It has also been studied for its potential use in the synthesis of drugs, polymers materials, and other compounds.
Aplicaciones Científicas De Investigación
Bioactive Compound Synthesis and Characterization
- Schiff base organotin(IV) complexes derived from amino acetate functionalized compounds have been synthesized and characterized, demonstrating significant cytotoxic activity against various human tumor cell lines, surpassing traditional chemotherapy agents like doxorubicin and cisplatin in efficacy. These findings suggest potential applications in anticancer drug development (Baul et al., 2009).
Novel Synthetic Methods for Hetarylaminomethylidene Derivatives
- Research on the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones shows the equilibrium of E- and Z-isomers and provides a high-yield, easy purification method. These compounds could be essential for developing new materials and chemicals with specific optical or electronic properties (Tikhomolova et al., 2023).
Fluorescent Probes for Biological Imaging
- A phenanthroimidazole-based compound was synthesized for use as a fluorescent probe for hypochlorous acid, demonstrating high selectivity and sensitivity. This probe can image exogenous hypochlorous acid in living cells, suggesting applications in biological and medical research to study oxidative stress and inflammation (Zhao et al., 2017).
Molecular Docking and Structural Analysis
- Studies on butanoic acid derivatives highlight their potential in inhibiting growth factors, suggesting implications for developing new drugs with specific biological activities. Spectroscopic and structural investigations provide insights into their reactivity and non-linear optical properties, suggesting applications in pharmacology and materials science (Vanasundari et al., 2018).
Anticancer Properties of Palladium Complexes
- Water-soluble palladium complexes have shown promising in vitro cytotoxicity against breast cancer cell lines, suggesting potential applications in cancer treatment. The complexes' ability to intercalate DNA and induce apoptosis highlights their potential as anticancer agents (Zafar et al., 2019).
Propiedades
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-16-8-6-13(7-9-16)12-21-18-15(11-20)10-17(22-18)14-4-2-1-3-5-14/h1-10,12H/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCRGNKZTGXYRX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)


![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)


![3-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2836158.png)

![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)